molecular formula C₂₅H₃₆D₄N₂O₁₁ B1140462 Perindopril-d4 Acyl-β-D-glucuronide CAS No. 1241977-12-7

Perindopril-d4 Acyl-β-D-glucuronide

Cat. No.: B1140462
CAS No.: 1241977-12-7
M. Wt: 548.62
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Description

Perindopril-d4 Acyl-β-D-glucuronide is a stable isotope-labeled metabolite of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. This deuterated compound is synthesized by conjugating a glucuronic acid moiety to Perindopril via β-D-glucuronidation, a phase II metabolic reaction catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs) in the liver . The deuterium label (d4) replaces four hydrogen atoms, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic studies .

Properties

CAS No.

1241977-12-7

Molecular Formula

C₂₅H₃₆D₄N₂O₁₁

Molecular Weight

548.62

Origin of Product

United States

Preparation Methods

The synthesis of Perindopril-d4 Acyl-β-D-glucuronide involves the incorporation of deuterium (d4) into the Perindopril molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. it is known that the preparation of such labeled compounds typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Perindopril-d4 Acyl-β-D-glucuronide, like its parent compound Perindopril, can undergo various chemical reactions. These include:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Perindopril-d4 Acyl-β-D-glucuronide is primarily used in proteomics research. It serves as a reference standard in the study of drug metabolism and pharmacokinetics. Researchers use this compound to investigate the metabolic pathways and the formation of glucuronide conjugates in biological systems. Additionally, it is used in the development of analytical methods for the quantification of drug metabolites in various biological matrices .

Mechanism of Action

As a metabolite of Perindopril, Perindopril-d4 Acyl-β-D-glucuronide retains the pharmacological properties of its parent compound. Perindopril is a prodrug that is hydrolyzed in the liver to its active form, Perindoprilat. Perindoprilat acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C25H36D4N2O11
  • Molecular Weight : 548.62 g/mol
  • CAS Number : 1241977-12-7
  • Structure : Features a glucuronic acid moiety attached to the Perindopril backbone, with deuterium atoms at specific positions to ensure isotopic stability .

Comparison with Similar Compounds

Acyl-β-D-glucuronides are critical metabolites of carboxylic acid-containing drugs, influencing solubility, excretion, and toxicity. Below is a detailed comparison of Perindopril-d4 Acyl-β-D-glucuronide with structurally and functionally related compounds.

Structural and Functional Analogues

Benazeprilat-d5 Acyl-β-D-glucuronide

  • Molecular Formula : C24H33D5N2O11
  • Molecular Weight : 547.61 g/mol
  • Key Differences: Derived from Benazepril, another ACE inhibitor. Contains a benzazepine ring instead of Perindopril’s indole ring, altering metabolic stability .
  • Applications : Used similarly as a reference standard in pharmacokinetic assays .

Enalaprilat-d5 Sodium Salt

  • Molecular Formula : C18H22D5N2O5·Na
  • Molecular Weight : 423.48 g/mol
  • Key Differences: Active metabolite of Enalapril, lacking the glucuronide group. Sodium salt form enhances solubility for intravenous studies .
  • Applications : Focuses on ACE inhibition efficacy rather than glucuronidation pathways .

Perindoprilat Acyl-β-D-glucuronide (Non-deuterated)

  • Molecular Formula : C23H36N2O11
  • Molecular Weight : 516.55 g/mol
  • Key Differences: Non-deuterated counterpart of this compound. Used to study intrinsic metabolic pathways without isotopic interference .

Isomeric and Metabolic Variants

Perindopril Acyl-α-D-glucuronide

  • Molecular Formula : C25H40N2O11
  • Molecular Weight : 544.59 g/mol
  • Key Differences: α-anomeric configuration of the glucuronic acid moiety, altering enzymatic recognition and metabolic fate . Less stable than the β-D-glucuronide due to steric hindrance in hydrolysis .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
This compound C25H36D4N2O11 548.62 1241977-12-7 Pharmacokinetic quantification
Benazeprilat-d5 Acyl-β-D-glucuronide C24H33D5N2O11 547.61 N/A ACE inhibition studies
Perindoprilat Acyl-β-D-glucuronide C23H36N2O11 516.55 120381-56-8 Metabolic stability assays

Table 2: Stability and Reactivity Comparison

Compound pH Stability Range Hydrolysis Half-Life (pH 7.4, 37°C) Protein Adduct Formation Risk
This compound 6.0–8.0 12–24 hours Moderate
Benazeprilat-d5 Acyl-β-D-glucuronide 5.5–7.5 8–16 hours High
Perindoprilat Acyl-β-D-glucuronide 6.5–8.5 6–12 hours High

Research Findings and Implications

  • Metabolic Pathways : this compound’s deuterium labeling minimizes metabolic interference, enabling accurate tracing of Perindopril’s excretion in urine and bile .
  • Analytical Challenges : Instability during sample storage necessitates strict temperature (-80°C) and pH control (neutral buffers) to prevent degradation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Perindopril-d4 Acyl-β-D-glucuronide, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation of Perindopril-d4 using β-glucuronidase or uridine diphosphate-glucuronosyltransferases (UGTs). Key steps include:

  • Deuterium incorporation : Use of deuterated reagents to stabilize the isotope label during synthesis .
  • Enzymatic conjugation : Transfer of glucuronic acid to the parent compound under controlled pH (6.5–7.5) and temperature (37°C) to mimic physiological conditions .
  • Purification : High-performance liquid chromatography (HPLC) is employed to isolate the product, with optimization of solvent gradients and column selection .
    • Critical Parameters : Reaction time, enzyme concentration, and deuterium retention efficiency are monitored via mass spectrometry (MS) to ensure isotopic integrity .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the glucuronic acid moiety’s attachment and deuterium placement .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (544.59 g/mol) and isotopic pattern (d4 labeling) .
  • HPLC-PDA/UV : Assesses purity (>98%) and detects impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
    • Quality Control : Batch-to-batch consistency is ensured by comparing retention times and spectral data against reference standards .

Advanced Research Questions

Q. How do pH and temperature influence the stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Stability Assessment : Incubate the compound in buffers (pH 4–9) and plasma at 37°C. Monitor degradation via time-course LC-MS/MS:
  • Hydrolysis : Quantify free Perindopril-d4 release under acidic conditions (pH < 5) .
  • Acyl Migration : Detect isomer formation using chiral columns or ion mobility spectrometry .
  • Storage Recommendations : Stabilize samples with 0.1% formic acid and store at -80°C to minimize degradation .

Q. What experimental strategies are used to evaluate CYP2C8-mediated drug-drug interactions (DDIs) involving this compound?

  • Methodological Answer :

  • In Vitro Inhibition Assays :
  • CYP2C8 Activity : Use human liver microsomes with paclitaxel (CYP2C8 substrate) and measure IC50 values. This compound’s IC50 is compared to controls (e.g., clopidogrel acyl-β-D-glucuronide, IC50 = 10.9 µM) .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts metabolite binding to CYP2C8’s active site, assessing steric/electronic interactions .
  • Clinical Correlation : Cross-reference in vitro data with pharmacokinetic profiles of co-administered CYP2C8 substrates (e.g., cerivastatin) .

Q. How can researchers design assays to determine if this compound retains pharmacological activity compared to its parent drug?

  • Methodological Answer :

  • Functional Assays :
  • TRPA1 Antagonism : Use calcium flux assays in HEK293 cells expressing TRPA1 channels. Compare inhibition of allyl isothiocyanate (AITC)-evoked responses between Perindopril-d4 and its glucuronide (cf. indomethacin acyl-β-D-glucuronide, which lacks activity) .
  • ACE Inhibition : Measure angiotensin I conversion in vitro using purified ACE enzyme .
  • Metabolite Reactivation : Hydrolyze the glucuronide (via β-glucuronidase) and retest activity to distinguish direct vs. indirect effects .

Method Development & Validation

Q. What protocols ensure reliable quantification of this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with Strata-X cartridges, optimized for glucuronide recovery (85–95%) using formic acid .
  • LC-MS/MS Parameters :
  • Ion Transitions : Monitor m/z 532.1→193.1 (metabolite) and m/z 360.1→316.1 (d4 internal standard) .
  • Calibration Curves : Prepare in analyte-free matrix (urine/plasma) with 8–10 points (0.195–100 ng/µL) .
  • Cross-Validation : Compare results with NMR-quantified standards to rule out matrix effects .

Toxicological Considerations

Q. How can protein adduct formation by this compound be detected and quantified in vitro?

  • Methodological Answer :

  • Adduct Detection :
  • Electrophoresis : Resolve plasma protein adducts via SDS-PAGE, followed by Western blotting with anti-glucuronide antibodies .
  • LC-MS/MS Proteomics : Digest adducted proteins (trypsin), then identify modified lysine residues via peptide mapping .
  • Toxicity Screening : Expose hepatocytes to the metabolite and assess cytotoxicity (LDH release) and oxidative stress markers (GSH depletion) .

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